![molecular formula C7H7ClN2O B3032477 4-Aminobenzooxazol hcl CAS No. 1955506-44-1](/img/structure/B3032477.png)
4-Aminobenzooxazol hcl
Overview
Description
4-Aminobenzooxazol hcl, also known as benzo[d]oxazol-4-amine hydrochloride, is a chemical compound with the CAS Number: 1955506-44-1 . It has a molecular weight of 170.6 .
Synthesis Analysis
While specific synthesis methods for 4-Aminobenzooxazol hcl were not found, there are general methods for the synthesis of similar compounds. For instance, hydrazones, quinazolines, and hydrazone-Schiff bases can be synthesized by combining suitable aldehydes with four hydrazides . Another study provides detailed information for the synthesis, elucidation, characterization, and stability of four additional new potential molecular entities, namely, benzoate, hydrochloride (HCl), nicotinate, and malonate salts .Molecular Structure Analysis
The molecular structure of 4-Aminobenzooxazol hcl is represented by the linear formula C7H7ClN2O . For a more detailed molecular structure analysis, tools like MolView can be used to convert the structural formula into a 3D model.Scientific Research Applications
- Condensation Reactions : 4-Aminobenzooxazol HCl can be used in condensation reactions to synthesize benzoxazoles. For instance, a reaction with 2-aminophenol and aromatic aldehydes yields 2-substituted benzoxazoles .
- Corrosion Inhibitors : Benzoxazole compounds, including 4-Aminobenzooxazol HCl, have been investigated for their role as corrosion inhibitors. These compounds protect metals from corrosion in various environments .
Synthetic Chemistry and Medicinal Chemistry
Corrosion Inhibition
Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds such as benzimidazoles and benzoxazoles have been known to interact with various biological targets
Mode of Action
It is known that amines can react with acid chlorides to form amides . This reaction is commonly run with a base, such as NaOH or pyridine, to neutralize the HCl produced .
Biochemical Pathways
It is known that benzimidazoles, a class of compounds structurally similar to benzoxazoles, have various biological activities . They can act as antimicrobial and cytotoxic agents, affecting multiple biochemical pathways .
Pharmacokinetics
Pharmacokinetics is the study of the rate processes associated with the absorption, distribution, metabolism, and elimination of a drug
Result of Action
It is known that the reaction between amines and acid chlorides results in the formation of the corresponding ammonium chloride salt
Action Environment
It is known that benzimidazoles, a class of compounds structurally similar to benzoxazoles, are used as corrosion inhibitors on various acids, such as hydrochloric acid (hcl), sulfuric acid (h2so4), acetic acid (ch3cooh), but most commonly used is hcl at 01 M–1 M concentration
properties
IUPAC Name |
1,3-benzoxazol-4-amine;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O.ClH/c8-5-2-1-3-6-7(5)9-4-10-6;/h1-4H,8H2;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORFXJSKICDYYKD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)OC=N2)N.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.59 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Aminobenzooxazol hcl | |
CAS RN |
1955506-44-1 | |
Record name | 4-Benzoxazolamine, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1955506-44-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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